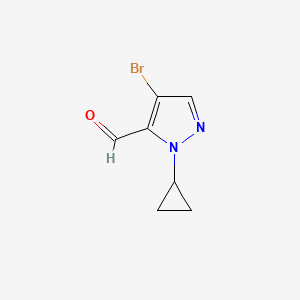![molecular formula C6H9NO B13514701 1-Azaspiro[3.3]heptan-3-one](/img/structure/B13514701.png)
1-Azaspiro[3.3]heptan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azaspiro[3.3]heptan-3-one is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a seven-membered ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Azaspiro[3.3]heptan-3-one can be synthesized through a thermal [2+2] cycloaddition reaction between endocyclic alkenes and Graf’s isocyanate (ClO2S-NCO), resulting in spirocyclic β-lactams. The reduction of the β-lactam ring with alane produces this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis route involving cycloaddition and reduction is scalable and can be adapted for larger-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Azaspiro[3.3]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, such as amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Alane (AlH3) is commonly used for the reduction of the β-lactam ring.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic conditions.
Major Products:
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Azaspiro[3.3]heptan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Acts as a bioisostere of piperidine, making it valuable in the design of biologically active compounds.
Medicine: Incorporated into anesthetic drugs like bupivacaine to create new analogues with high activity.
Mécanisme D'action
The mechanism of action of 1-azaspiro[3.3]heptan-3-one involves its interaction with molecular targets similar to those of piperidine. The nitrogen atom in the spirocyclic structure can form hydrogen bonds and interact with various receptors and enzymes, influencing biological pathways. This interaction can modulate the activity of neurotransmitters and other signaling molecules .
Comparaison Avec Des Composés Similaires
- 2-Azaspiro[3.3]heptane
- 3-Azaspiro[3.3]heptane
- 4-Azaspiro[3.3]heptane
Comparison: 1-Azaspiro[3.3]heptan-3-one is unique due to its specific spirocyclic structure and the presence of a nitrogen atom within the seven-membered ring. This configuration imparts distinct chemical and biological properties, making it a valuable bioisostere of piperidine. Compared to its analogues, this compound exhibits higher stability and activity in certain applications .
Propriétés
Formule moléculaire |
C6H9NO |
|---|---|
Poids moléculaire |
111.14 g/mol |
Nom IUPAC |
1-azaspiro[3.3]heptan-3-one |
InChI |
InChI=1S/C6H9NO/c8-5-4-7-6(5)2-1-3-6/h7H,1-4H2 |
Clé InChI |
SVYWYSASRHFPPM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)C(=O)CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


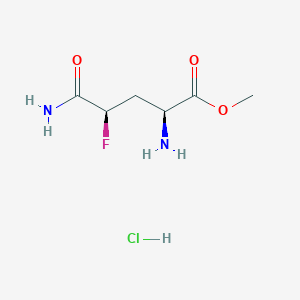

![1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13514630.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide hydrochloride](/img/structure/B13514638.png)
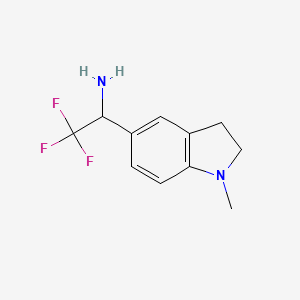
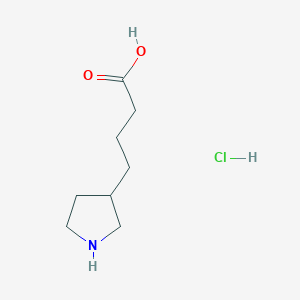
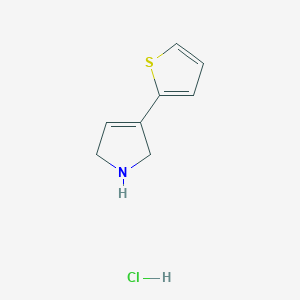
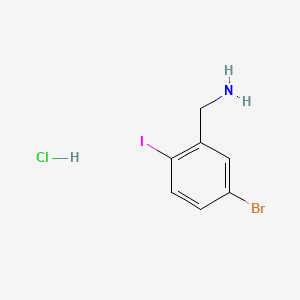


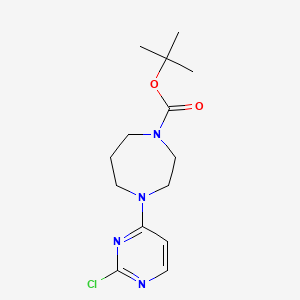
![(2R)-2-[3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride](/img/structure/B13514692.png)
![1-(2-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methanaminehydrochloride,cis](/img/structure/B13514697.png)
